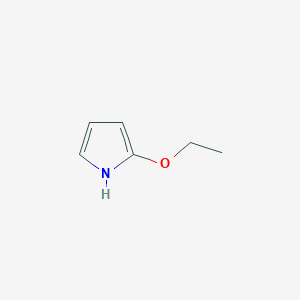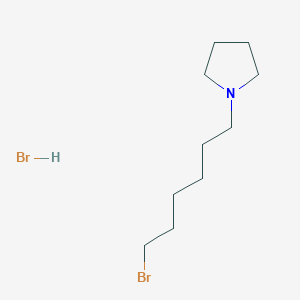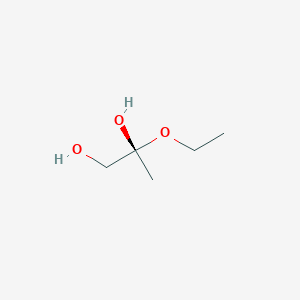
(R)-2-Ethoxypropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Ethoxypropane-1,2-diol is an organic compound that belongs to the class of diols It is characterized by the presence of two hydroxyl groups and an ethoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Ethoxypropane-1,2-diol can be achieved through several methods. One common approach involves the reaction of ®-propylene oxide with ethanol in the presence of an acid catalyst. The reaction proceeds via the opening of the epoxide ring, followed by the addition of ethanol to form the desired diol.
Industrial Production Methods: In an industrial setting, the production of ®-2-Ethoxypropane-1,2-diol typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: ®-2-Ethoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-2-Ethoxypropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Ethoxypropane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy group can participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
®-1,2-Propanediol: Similar structure but lacks the ethoxy group.
®-2-Methoxypropane-1,2-diol: Similar structure with a methoxy group instead of an ethoxy group.
®-2-Butoxypropane-1,2-diol: Similar structure with a butoxy group instead of an ethoxy group.
Uniqueness: ®-2-Ethoxypropane-1,2-diol is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the ethoxy group plays a crucial role.
Properties
Molecular Formula |
C5H12O3 |
|---|---|
Molecular Weight |
120.15 g/mol |
IUPAC Name |
(2R)-2-ethoxypropane-1,2-diol |
InChI |
InChI=1S/C5H12O3/c1-3-8-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
GPGIVJJPROZHSY-RXMQYKEDSA-N |
Isomeric SMILES |
CCO[C@](C)(CO)O |
Canonical SMILES |
CCOC(C)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


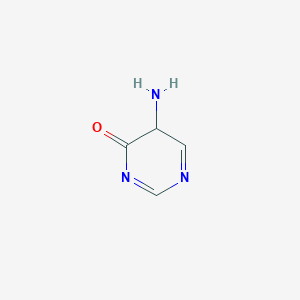
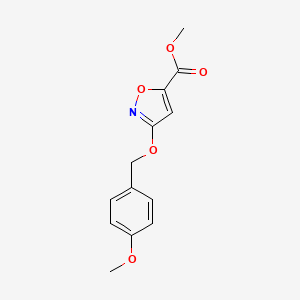
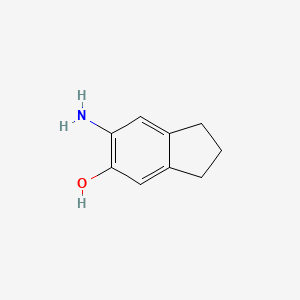
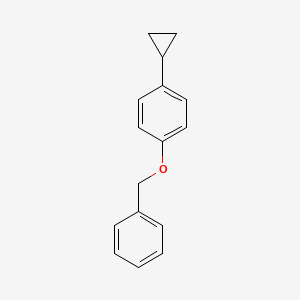
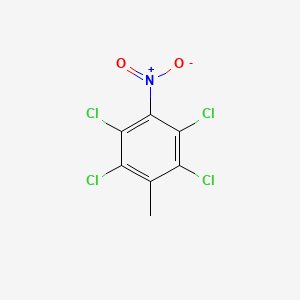

![4H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B15072831.png)
![Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15072837.png)
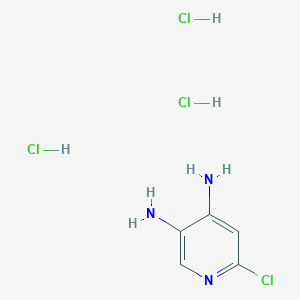
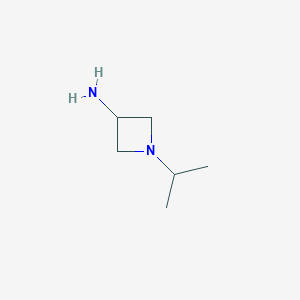
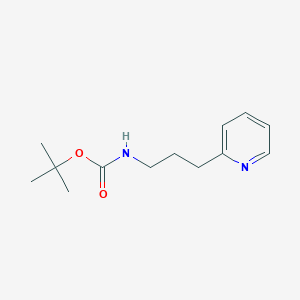
![2-Oxaspiro[3.3]heptan-5-amine](/img/structure/B15072851.png)
